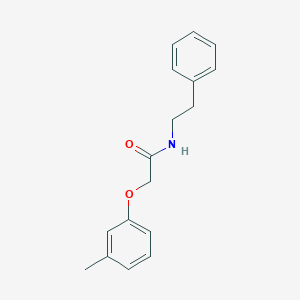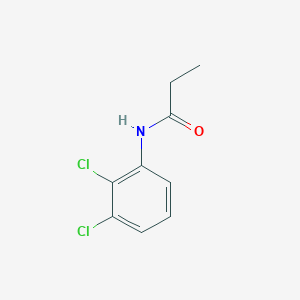
N-(2,3-dichlorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)propanamide, also known as dichlorpropamide, is a chemical compound that belongs to the class of sulfonylurea drugs. It was first synthesized in the 1950s and has since been used in the treatment of type 2 diabetes. The compound works by stimulating the release of insulin from the pancreas, which in turn lowers blood glucose levels. In recent years, there has been increasing interest in the scientific research applications of dichlorpropamide.
作用機序
The mechanism of action of N-(2,3-dichlorophenyl)propanamidemide is based on its ability to stimulate insulin secretion from pancreatic beta cells. The compound binds to the sulfonylurea receptor (SUR) on the beta cell membrane, which in turn closes the ATP-sensitive potassium channel (KATP). This closure leads to depolarization of the cell membrane and the opening of voltage-gated calcium channels. The influx of calcium triggers the exocytosis of insulin-containing granules from the beta cell into the bloodstream. The net effect of this process is a reduction in blood glucose levels.
Biochemical and Physiological Effects
Dichlorpropamide has several biochemical and physiological effects on the body. The compound stimulates insulin secretion from pancreatic beta cells, which leads to a reduction in blood glucose levels. This effect is most pronounced in individuals with type 2 diabetes, who have impaired insulin secretion and glucose metabolism. In addition to its effects on glucose metabolism, N-(2,3-dichlorophenyl)propanamidemide has been shown to have anti-inflammatory and antioxidant properties. These effects are thought to be related to the compound's ability to modulate the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in inflammation and oxidative stress.
実験室実験の利点と制限
Dichlorpropamide has several advantages for use in lab experiments. The compound is readily available and relatively inexpensive, making it an attractive option for researchers on a budget. In addition, N-(2,3-dichlorophenyl)propanamidemide has a well-established mechanism of action and has been extensively studied in vitro and in vivo. This makes it a useful tool for investigating the regulation of insulin secretion and glucose metabolism.
However, there are also some limitations to the use of N-(2,3-dichlorophenyl)propanamidemide in lab experiments. One of the main limitations is its specificity for the sulfonylurea receptor (SUR). While this specificity is useful for studying the role of SUR in insulin secretion, it also limits the compound's utility for investigating other aspects of glucose metabolism. In addition, N-(2,3-dichlorophenyl)propanamidemide has been shown to have off-target effects on other ion channels, which can complicate interpretation of experimental results.
将来の方向性
There are several future directions for N-(2,3-dichlorophenyl)propanamidemide research. One area of interest is the development of more selective SUR agonists that can be used to study the role of specific SUR isoforms in insulin secretion. Another area of interest is the investigation of N-(2,3-dichlorophenyl)propanamidemide's anti-inflammatory and antioxidant effects. These effects may have therapeutic potential in the treatment of conditions such as type 2 diabetes and cardiovascular disease. Finally, there is growing interest in the use of N-(2,3-dichlorophenyl)propanamidemide as a tool for investigating the role of ion channels in other physiological processes, such as neuronal signaling and muscle contraction.
合成法
Dichlorpropamide can be synthesized through a multi-step process starting with 2,3-dichlorophenol. The first step involves the conversion of the phenol to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with propanolamine to form the amide. The resulting product is then purified through recrystallization to yield pure N-(2,3-dichlorophenyl)propanamidemide. The synthesis method is well-established and has been used in the production of N-(2,3-dichlorophenyl)propanamidemide for many years.
科学的研究の応用
Dichlorpropamide has been used extensively in scientific research to study the mechanisms of insulin secretion and glucose metabolism. One of the main applications of N-(2,3-dichlorophenyl)propanamidemide is in the study of the sulfonylurea receptor (SUR) on pancreatic beta cells. SUR is a key component of the ATP-sensitive potassium channel (KATP), which regulates insulin secretion. Dichlorpropamide has been shown to bind to SUR and stimulate insulin secretion by closing the KATP channel. This mechanism has been studied extensively in vitro and in vivo, and has contributed significantly to our understanding of the regulation of insulin secretion.
特性
CAS番号 |
26320-47-8 |
|---|---|
分子式 |
C9H9Cl2NO |
分子量 |
218.08 g/mol |
IUPAC名 |
N-(2,3-dichlorophenyl)propanamide |
InChI |
InChI=1S/C9H9Cl2NO/c1-2-8(13)12-7-5-3-4-6(10)9(7)11/h3-5H,2H2,1H3,(H,12,13) |
InChIキー |
HYUVDTLWUUSQLJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C(=CC=C1)Cl)Cl |
正規SMILES |
CCC(=O)NC1=C(C(=CC=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



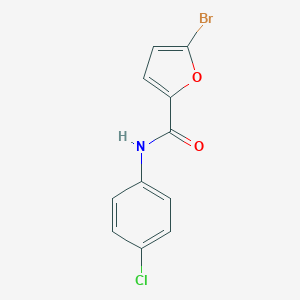
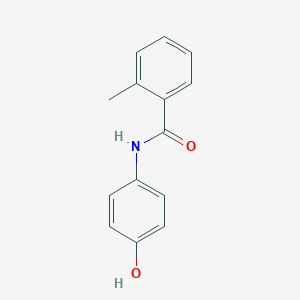

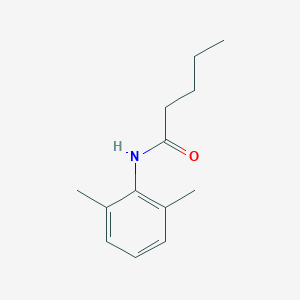

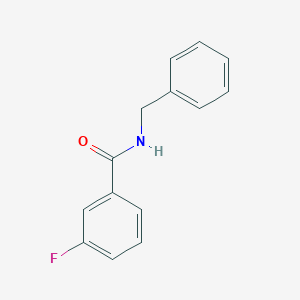
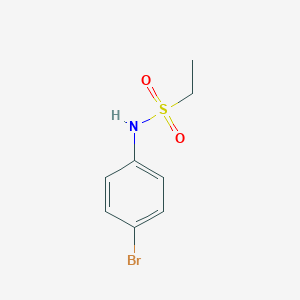
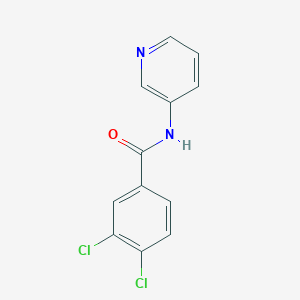


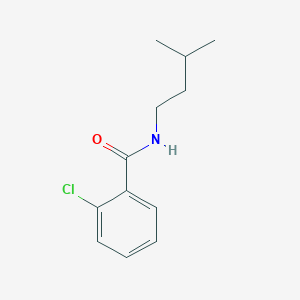

![Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B185157.png)
